Tetramethylrhodamine-5-isothiocyanate

Übersicht

Beschreibung

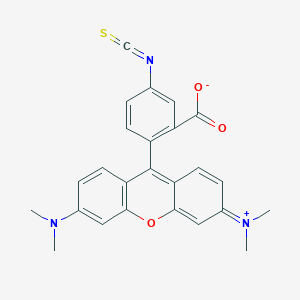

Tetramethylrhodamine-5-isothiocyanate, also known as TRITC, is a potent fluorescent dye . It is a red-fluorescing marker that can be tracked through fluorescence microscopy . It can be used to label the PG-M3 antibody for rapid diagnosis of acute promyelocytic leukemia (APL) .

Synthesis Analysis

Tetramethylrhodamine (TRITC) is commonly conjugated to antibodies and proteins for cellular imaging applications . It dissolves completely in DMSO at a rapid rate . An investigation of a multicomponent reaction (MCR) using isocyanides, elemental sulfur, and amines revealed that isocyanides can be converted to isothiocyanates using sulfur and catalytic amounts of amine bases .Molecular Structure Analysis

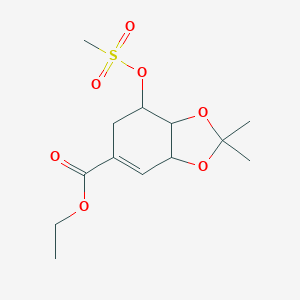

The molecular formula of Tetramethylrhodamine-5-isothiocyanate is C25H21N3O3S . It forms a lipophilic cation in acidic pH and a hydrophilic zwitterion around neutral pH .Chemical Reactions Analysis

The amine-reactive tetramethylrhodamine-5-isothiocyanate (5-TRITC; G isomer) can be used to create bright red-orange fluorescent bioconjugates with excitation/emission maxima ∼555/580 nm . It can also be used as a probe to quantify in vivo the biodistribution of PLGA (poly(lactic-co-glycolic) acid) and PLGA/chitosan nanoparticles .Physical And Chemical Properties Analysis

The molecular weight of Tetramethylrhodamine-5-isothiocyanate is 443.5 g/mol . It has a XLogP3-AA value of 5.1, indicating its lipophilicity . It has 0 hydrogen bond donor count and 6 hydrogen bond acceptor count .Wissenschaftliche Forschungsanwendungen

Protein Labeling

TRITC is widely used for protein labeling due to its ability to create bright red-orange fluorescent bioconjugates. This is particularly useful in fluorescence microscopy where proteins of interest can be visualized against a dark background. The excitation and emission maxima of TRITC-labeled proteins are approximately 555/580 nm , which is ideal for many fluorescence detection systems .

Immunofluorescence

In immunofluorescence assays, TRITC can be conjugated to antibodies to detect specific antigens within cells or tissue sections. The intense fluorescence of TRITC makes it a valuable tool for immunofluorescence studies , allowing researchers to observe the interaction and localization of proteins within the cellular environment .

Flow Cytometry

TRITC-labeled antibodies are also utilized in flow cytometry to analyze cell populations. The fluorescent properties of TRITC enable the identification and quantification of various cell types, as well as the analysis of cell surface markers and intracellular molecules .

Nucleic Acid Staining

TRITC derivatives can be used to stain nucleic acids, making it possible to visualize DNA or RNA in live or fixed cells. This application is crucial for in situ hybridization techniques, where TRITC-labeled oligonucleotides can hybridize to specific nucleic acid sequences, allowing for the localization of genes or other genomic elements within cells .

Microscopy of Soil Microorganisms

In environmental microbiology, TRITC-labeled oligonucleotides are employed in the in-situ hybridization staining of soil microorganisms. This application is significant for studying microbial ecology and understanding the role of different microorganisms in soil processes .

Cell Transfection Studies

TRITC is used to track the pathway of calcium phosphate/DNA nanoparticles during cell transfection. This is important for gene therapy research, as it allows scientists to monitor the delivery and expression of therapeutic genes within target cells .

Wirkmechanismus

Target of Action

Tetramethylrhodamine-5-isothiocyanate (5-TRITC; G isomer) is primarily used as a fluorescent dye . It is an amine-reactive compound that can bind to various biological targets, including proteins and nucleic acids . This makes it a versatile tool in biological research, particularly in the fields of cell biology, immunology, and molecular biology .

Mode of Action

The primary mode of action of 5-TRITC involves its interaction with amines . The isothiocyanate group in the compound reacts with amine groups in biological targets to form a thiourea linkage . This reaction allows 5-TRITC to bind to its targets and create bright red-orange fluorescent bioconjugates .

Biochemical Pathways

Instead, it serves as a fluorescent marker that can be used to track the distribution of its targets within biological systems . For instance, it has been used to track the pathway of poly (lactic-co-glycolic) acid (PLGA) and PLGA/chitosan nanoparticles during cell transfection .

Pharmacokinetics

It is known that the compound is soluble in dmso , which may influence its distribution and bioavailability in biological systems

Result of Action

The primary result of 5-TRITC’s action is the creation of fluorescent bioconjugates . These bioconjugates emit bright red-orange fluorescence with excitation/emission maxima at approximately 555/580 nm . This fluorescence can be detected using various imaging techniques, allowing researchers to visualize the distribution and movement of the compound’s targets within biological systems .

Action Environment

The action of 5-TRITC can be influenced by various environmental factors. For instance, the compound’s fluorescence may be affected by the pH and temperature of its environment. Additionally, the presence of other fluorescent compounds could potentially interfere with the detection of 5-TRITC’s fluorescence. It is also important to note that 5-TRITC should be stored in a freezer (-5 to -30°C) and protected from light to maintain its stability .

Safety and Hazards

Zukünftige Richtungen

Tetramethylrhodamine (TRITC) is commonly used for cellular imaging applications . For brighter conjugates and higher photostability, Alexa Fluor 555 is offered as a reactive dye or conjugated to a variety of antibodies, peptides, proteins, tracers, or amplification substrates . This suggests a potential future direction for the use of Tetramethylrhodamine-5-isothiocyanate in creating brighter and more photostable conjugates for cellular imaging.

Eigenschaften

IUPAC Name |

2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]-5-isothiocyanatobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3S/c1-27(2)16-6-9-19-22(12-16)31-23-13-17(28(3)4)7-10-20(23)24(19)18-8-5-15(26-14-32)11-21(18)25(29)30/h5-13H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJSMFQNTEUNRPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)N=C=S)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

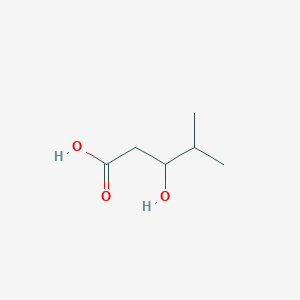

Molecular Formula |

C25H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376366 | |

| Record name | Tetramethylrhodamine-5-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethylrhodamine-5-isothiocyanate | |

CAS RN |

80724-19-2 | |

| Record name | Tetramethylrhodamine-5-isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080724192 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylrhodamine-5-isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TETRAMETHYLRHODAMINE-5-ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3KPL5N6L6M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Spiro[5.5]undecane-2,4-dione](/img/structure/B148947.png)

![Imidazo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B148950.png)

![N-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-5-chlorospiro[3H-1-benzofuran-2,1'-cyclohexane]-7-carboxamide](/img/structure/B148960.png)